REACTION_CXSMILES
|
C([O:8][C:9](=[O:17])[CH2:10][CH2:11][CH:12]1[CH2:15][C:14](=[O:16])[CH2:13]1)C1C=CC=CC=1.N#N>C(OCC)(=O)C.[Pd]>[O:16]=[C:14]1[CH2:15][CH:12]([CH2:11][CH2:10][C:9]([OH:17])=[O:8])[CH2:13]1
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC1CC(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged again 3× with N2
|
Type
|
CUSTOM
|
Details
|
twice with H2 before leaving
|
Type
|
CUSTOM
|
Details
|
the reaction under an atmosphere of H2
|
Type
|
CUSTOM
|
Details
|
(˜10 h)
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with 3 times N2
|
Type
|
FILTRATION
|
Details
|
filtered through celite and Pd/C
|
Type
|
WASH
|
Details
|
was washed 3× with ˜25 ml of EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organic were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.94 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |